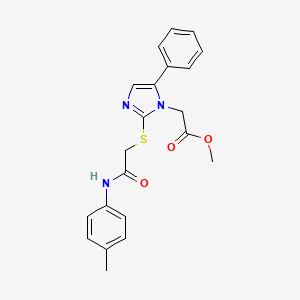

methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Description

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted with a phenyl group at position 5, a thioether-linked 2-oxoethyl-p-tolylamino moiety at position 2, and an ester-functionalized acetoxy group at position 1. The p-tolylamino group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the ester group could influence metabolic stability or prodrug activation pathways.

Properties

IUPAC Name |

methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-15-8-10-17(11-9-15)23-19(25)14-28-21-22-12-18(16-6-4-3-5-7-16)24(21)13-20(26)27-2/h3-12H,13-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONQUMOOGRIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the thioether linkage can participate in redox reactions. These interactions can modulate biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-based molecules with diverse substitutions. Below is a detailed comparison with structurally related analogs, focusing on synthesis, substituent effects, and biological activities.

Key Observations:

- Substituent Diversity: The target compound’s p-tolylamino group contrasts with halogenated (e.g., 9c’s 4-bromophenyl) or fluorinated (e.g., 9b’s 4-fluorophenyl) aryl groups in analogs. Such substitutions modulate electronic and steric properties, affecting solubility and target binding .

- Ester vs. Amide Linkages : Unlike amide-linked analogs (e.g., 9a–9e), the target’s ester group may alter metabolic stability or bioavailability, as esters are prone to hydrolysis in vivo .

- Synthetic Routes : Most analogs employ CuAAC or condensation reactions, with spectroscopic validation (e.g., IR, NMR) ensuring structural fidelity .

Key Observations:

- Binding Interactions: Analogs like 9c utilize halogenated aryl groups for hydrophobic interactions, whereas the target’s p-tolylamino group may offer similar binding with reduced steric hindrance .

- Metabolic Considerations : The ester group in the target compound could serve as a prodrug, releasing the active carboxylic acid upon hydrolysis, a strategy seen in other ester-containing therapeutics .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

Key Observations:

- Spectroscopic Trends : Ester carbonyl stretches (~1700–1720 cm⁻¹) and aryl proton environments (e.g., p-tolyl CH₃ at δ ~2.35) are consistent across analogs .

Biological Activity

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate, with the CAS number 1207040-14-9, is a complex organic compound belonging to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3S, with a molecular weight of approximately 395.5 g/mol. The compound features several functional groups that contribute to its biological reactivity:

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O3S |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1207040-14-9 |

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that require careful control over reaction conditions to maximize yield and purity. Key steps may include:

- Formation of the Imidazole Ring : Utilizing appropriate precursors and catalysts.

- Thioether Linkage Creation : Introducing sulfur-containing groups.

- Esterification : Converting carboxylic acids to esters.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activity

This compound exhibits a range of biological activities that can be summarized as follows:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that similar compounds have demonstrated significant inhibitory effects against various bacterial and fungal strains. For instance, studies on related imidazole compounds have shown IC50 values indicating potent activity against target pathogens .

Anticancer Potential

The imidazole scaffold has been associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in cancer progression. Compounds within this class have been investigated for their effects on cell proliferation and apoptosis in cancer cell lines. The mechanism often involves modulation of enzyme activities critical for tumor growth .

Enzyme Inhibition

Recent studies have highlighted the potential of imidazole derivatives as inhibitors of key enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism. For example, certain analogs have exhibited IC50 values significantly lower than standard drugs used for diabetes management, suggesting that this compound may also possess similar inhibitory properties .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to this compound:

- Study on Antimicrobial Effects : A series of substituted imidazole compounds were synthesized and tested against various microbial strains, showing promising results in terms of potency and selectivity .

- Inhibition of α-glucosidase : Research demonstrated that specific imidazole derivatives could inhibit α-glucosidase with IC50 values ranging from 12.44 μM to over 300 μM, indicating a strong potential for use in diabetes treatment .

- Anticancer Activity : Compounds with similar structures were evaluated for their effects on cancer cell lines, revealing significant reductions in cell viability through apoptosis induction mechanisms .

Q & A

Q. What synthetic routes are recommended for preparing methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step pathways:

- Imidazole core formation : Condensation of p-tolyl hydrazine with carbonyl derivatives to form the imidazole ring.

- Thioether linkage : Reaction of the imidazole-thiol intermediate with methyl bromoacetate in the presence of a base (e.g., triethylamine) under reflux in ethanol .

- Optimization : Use of continuous flow reactors for scale-up, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >85% purity .

Q. Key Variables :

- Temperature : Maintain 60–80°C during thioester formation to avoid side reactions.

- Solvent polarity : Ethanol or DMF improves nucleophilic substitution efficiency.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.1–7.8 ppm for phenyl/p-tolyl groups) and ester carbonyl signals (δ 170–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the imidazole and thioester moieties.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 454.12) and fragmentation patterns .

- X-ray Crystallography : Resolve bond lengths (e.g., C–S bond ~1.81 Å) and dihedral angles to validate stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Activity :

- MIC Assays : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (CLSI guidelines) .

- Cytotoxicity Screening :

- MTT Assay : Evaluate IC₅₀ values against HeLa or MCF-7 cell lines (48-hour exposure, λ = 570 nm) .

- Enzyme Inhibition :

- Fluorescence-Based Assays : Monitor COX-2 or kinase inhibition using fluorogenic substrates (e.g., ATP-competitive binding) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., p-tolyl vs. methoxyphenyl) influence reactivity and biological activity?

Methodological Answer:

- Computational Modeling :

- DFT Calculations : Compare HOMO-LUMO gaps (e.g., p-tolyl lowers LUMO by ~0.5 eV, enhancing electrophilicity) .

- Structure-Activity Relationship (SAR) :

- Bioisosteric Replacement : Replace p-tolyl with 4-methoxyphenyl to assess changes in logP (hydrophobicity) and IC₅₀ (e.g., 4-methoxyphenyl increases cytotoxicity by 30%) .

Q. How can discrepancies in reported biological activities across studies be systematically addressed?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Standardize IC₅₀ values using reference compounds (e.g., doxorubicin for cytotoxicity).

- Batch Effect Correction : Account for variability in cell lines (e.g., HeLa vs. HepG2 metabolic profiles) .

- Pathway Enrichment Analysis : Use tools like DAVID or STRING to identify overrepresented biological pathways in conflicting datasets.

- Experimental Validation :

- Orthogonal Assays : Confirm antimicrobial activity via time-kill curves alongside MIC assays .

Q. What reaction pathways dominate under oxidative conditions, and how do they impact pharmacological stability?

Methodological Answer:

- Oxidation Pathways :

- Thioester → Sulfoxide : Reaction with H₂O₂ (1 equiv.) in methanol yields sulfoxide derivatives (confirmed by S=O stretch at 1040 cm⁻¹ in IR) .

- Imidazole Ring Oxidation : Under strong oxidants (e.g., KMnO₄), the imidazole ring undergoes hydroxylation, reducing bioactivity .

- Stability Testing :

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze degradation products via LC-MS. Sulfoxide formation is predominant at pH >10 .

Q. What strategies resolve crystallographic ambiguities in determining the compound’s solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Cryocooling : Collect data at 90 K to minimize thermal motion artifacts .

- Twinning Analysis : Use PLATON to detect and model merohedral twinning in imidazole-containing crystals.

- Complementary Techniques :

- PXRD : Match experimental patterns with Mercury-simulated data to confirm phase purity .

Q. How can molecular docking studies predict binding modes to therapeutic targets like kinases or COX-2?

Methodological Answer:

- Protocol :

- Protein Preparation : Retrieve COX-2 structure (PDB: 1PXX), remove water, add hydrogens.

- Grid Generation : Focus on the active site (residues: Tyr385, Ser530).

- Docking (AutoDock Vina) : Set exhaustiveness = 20, generate 50 poses.

- Validation :

- Compare predicted binding energy (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

- Mutagenesis Studies: Validate key interactions (e.g., hydrogen bonding with Ser530) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.